Para vs. Ortho/Meta Aniline Substitution
4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline exhibits identical molecular formula (C₁₂H₁₅N₃O) and molecular weight (217.27 g/mol) to its regioisomers 2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline and 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline . While mass spectrometry alone cannot distinguish these isomers, their chromatographic retention times and biological target engagement differ substantially. The para-substitution pattern positions the aniline NH₂ group in optimal conjugation with the oxadiazole ring, maximizing electron-donating resonance effects compared to the ortho- or meta-substituted analogs. This electronic configuration directly influences hydrogen-bonding capacity with biological targets and modulates the compound's reactivity in downstream coupling reactions (e.g., amide bond formation, diazotization).
| Evidence Dimension | Molecular weight and regioisomer identity |
|---|---|
| Target Compound Data | MW = 217.27 g/mol; 4-substituted (para) aniline |
| Comparator Or Baseline | 2-substituted aniline isomer: MW = 217.27 g/mol; 3-substituted aniline isomer: MW = 217.27 g/mol |
| Quantified Difference | No MW difference; structural and electronic differences only |
| Conditions | Structural analysis; electronic conjugation assessment |
Why This Matters
Identical molecular weight across regioisomers creates procurement risk of incorrect isomer shipment without orthogonal identity verification, which can lead to divergent biological activity and wasted experimental effort.
